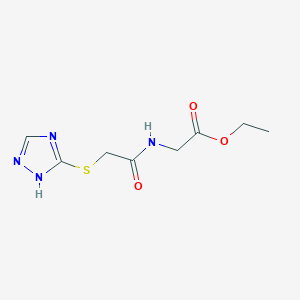

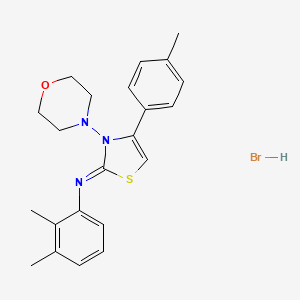

ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported. For instance, 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione was used as a starting compound for the synthesis of the corresponding 1,2,4-triazol-3-ylthioacetohydrazide .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone in methanol at reflux temperature of the reaction mixture resulted in 89% yield .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate, focusing on six unique applications:

Antimicrobial Agents

Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate has shown potential as an antimicrobial agent. The triazole ring in its structure is known for its ability to inhibit the growth of various bacteria and fungi. This compound can be used in the development of new antibiotics and antifungal medications, addressing the growing issue of antibiotic resistance .

Antioxidant Properties

This compound exhibits significant antioxidant properties, which can be utilized in the development of treatments for diseases caused by oxidative stress. The presence of the triazole ring contributes to its ability to neutralize free radicals, making it a valuable candidate for research in preventing and treating conditions like cancer, cardiovascular diseases, and neurodegenerative disorders .

Anticancer Research

Ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate has been studied for its potential anticancer properties. The compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new chemotherapeutic agents. Its ability to target specific cancer cells while minimizing damage to healthy cells is a key area of research .

Anti-inflammatory Applications

Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Agents

The triazole moiety in ethyl 2-(2-(4H-1,2,4-triazol-3-ylthio)acetylamino)acetate has been explored for its antiviral properties. This compound can interfere with the replication of viruses, making it a potential candidate for the development of antiviral drugs. Research is ongoing to determine its efficacy against various viral infections .

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S/c1-2-15-7(14)3-9-6(13)4-16-8-10-5-11-12-8/h5H,2-4H2,1H3,(H,9,13)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGGSWNDYSTNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)

![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)

![4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline](/img/structure/B2836443.png)

![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)

![N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2836447.png)

![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2836450.png)